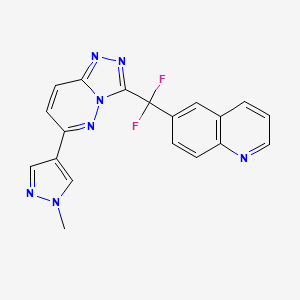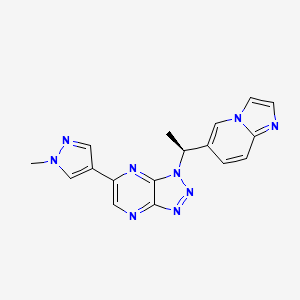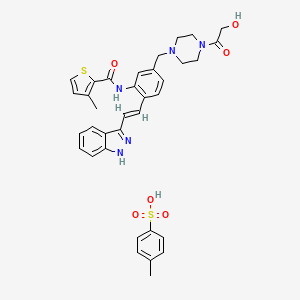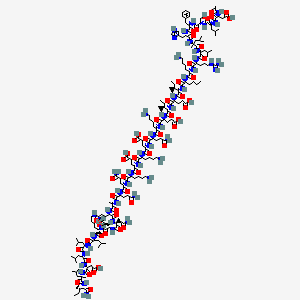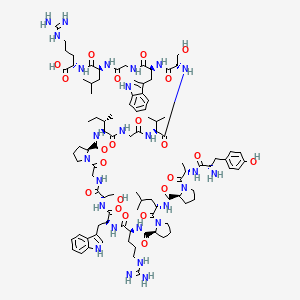
Lecirelin
Descripción general
Descripción
Lecirelin, sold under the brand names Dalmarelin, Ovucron, and Reproreline, is a short-acting gonadotropin-releasing hormone agonist (GnRH agonist) medication which is used in veterinary medicine in Europe and Israel. It is a GnRH analogue and a synthetic peptide, specifically a nonapeptide .
Molecular Structure Analysis
Lecirelin has a molecular formula of C59H84N16O12 and a molecular weight of 1209.4 g/mol . It is a nonapeptide, meaning it consists of nine amino acids . The IUPAC name for Lecirelin is quite complex and can be found in the PubChem database .Physical And Chemical Properties Analysis
Lecirelin is a solid substance that is soluble in water (25 mg/mL with ultrasonic treatment) and DMSO (12.1 mg/mL with ultrasonic and warming) . More detailed physical and chemical properties might be available in specialized chemical databases or scientific literature .Aplicaciones Científicas De Investigación
Ovulation Induction
Lecirelin is used to induce ovulation in cattle . It is an analog of gonadoliberin (GnRH) and is used to synchronize estrus and induce ovulation . The study showed that Lecirelin is almost equally effective as other GnRH analogs to induce the disappearance of the dominant follicle at Day 6 to 7 of the estrous cycle .
Treatment of Ovarian Cysts
Lecirelin is used for the treatment of ovarian cysts in cattle . Ovarian cysts can interfere with the normal reproductive cycle, and Lecirelin can help in the treatment of these cysts .
Study of LH and Progesterone Profiles
Lecirelin is used in scientific research to study the plasma profiles of LH and progesterone . The study compared the plasma profiles of LH and progesterone in response to the administration of gonadorelin, lecirelin, or buserelin .
Study of Follicular Dynamics
Lecirelin is used to study the follicular dynamics in cattle . The study showed that the follicle disappearance was followed by the emergence of a synchronous follicle wave within 2 days in almost all the heifers .
Calibration in Ion-Exchange Chromatography
Lecirelin is used as a certified organic standard for instrument calibration in ion-exchange chromatography (IC) applications . IC is an analytical technique used for the separation and quantification of anions and cations in aqueous samples .
Quality Control in Environmental or Food Analysis
Lecirelin is used in quality control for environmental or food analysis . It is used as a high-purity, well-defined reference material ideal for low-ppm level quantification or trace analysis .
Mecanismo De Acción
Target of Action
Lecirelin is a synthetic analogue of the hypothalamic gonadotropin-releasing hormone (GnRH) . It primarily targets the hypophyseal receptors, which are specific receptors in the pituitary gland .
Mode of Action
Lecirelin interacts with its targets by binding to the hypophyseal receptors. Due to structural differences between Lecirelin and natural GnRH, the Lecirelin molecule shows greater persistence at the site of these receptors . This interaction triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . The release of these hormones is elicited for a longer time, approximately double, as compared to the natural GnRH .
Biochemical Pathways
The primary biochemical pathway affected by Lecirelin is the hypothalamic-pituitary-gonadal axis. The release of LH and FSH from the pituitary gland, triggered by Lecirelin, plays a crucial role in the regulation of reproductive processes. LH and FSH stimulate the gonads (testes in males and ovaries in females) to produce sex hormones and are essential for fertility .
Pharmacokinetics
Lecirelin exhibits a short half-life and rapid clearance . Pharmacokinetics studies have shown a complete disappearance of Lecirelin from plasma and target tissues (hypophysis, testicles, uterus) within 24 hours . The plasma half-life is species-related, being lower in rats (40-60 minutes) than in sheep (50-140 minutes) . The main excretory route is through the urine .
Result of Action
The action of Lecirelin results in the induction of ovulation in cows, mares, and rabbits . It is used both for the treatment of conditions such as ovarian cysts and for the improvement of conception rates . Treatment with Lecirelin also slightly increases the plasma levels of 17-beta oestradiol and progesterone .
Action Environment
The action, efficacy, and stability of Lecirelin can be influenced by various environmental factors. For instance, animals in poor condition, whether from illness, inadequate nutrition, or other factors, may respond poorly to treatment . Furthermore, the compound is expected to show little activity upon oral administration as compared to parenteral treatment due to the digestion process .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWIEWPGHRSZJM-MGZASHDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735365 | |
| Record name | Lecrelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1209.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61012-19-9 | |
| Record name | Lecirelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lecrelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61012-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LECIRELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD8NZ8J5LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary target of lecirelin?
A1: Lecirelin, like gonadorelin, primarily targets the gonadotropin-releasing hormone receptor (GnRH receptor) located on the surface of gonadotrope cells in the anterior pituitary gland. [, , , , ]
Q2: How does lecirelin interact with its target receptor?
A2: Lecirelin binds to the GnRH receptor, activating it and triggering a cascade of intracellular signaling events. [, , , , ]
Q3: What are the downstream effects of lecirelin binding to the GnRH receptor?
A3: Lecirelin binding to the GnRH receptor stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from gonadotrope cells. [, , , , ]
Q4: How do LH and FSH influence reproductive processes in animals?
A4: LH and FSH are key hormones involved in regulating various aspects of reproduction, including follicular development, ovulation, and corpus luteum formation and function in females, and spermatogenesis in males. [, , , , ]
Q5: What is the molecular formula and weight of lecirelin?
A5: Lecirelin's molecular formula is C68H86N16O12S and its molecular weight is 1311.56 g/mol. []
Q6: Is there any spectroscopic data available for lecirelin?
A6: While the provided research does not detail specific spectroscopic data, lecirelin's structure can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Q7: What are the typical formulations of lecirelin for administration?
A7: Lecirelin is commonly formulated as an injectable solution for intramuscular administration. It has also been investigated in intravaginal formulations. [, , , ]
Q8: Does lecirelin exhibit any catalytic properties?
A8: Lecirelin is a hormone analog and does not possess catalytic properties. Its primary function is to mimic gonadorelin and interact with the GnRH receptor.
Q9: Have computational chemistry approaches been used to study lecirelin?
A9: While the provided research does not mention specific computational studies on lecirelin, techniques such as molecular docking and molecular dynamics simulations can be used to explore its interactions with the GnRH receptor and potentially guide the development of new analogs with improved properties.
Q10: Are there any known structure-activity relationships for lecirelin and related GnRH analogs?
A10: Yes, modifications to the amino acid sequence of gonadorelin have led to the development of various GnRH analogs, including lecirelin. These modifications can influence the potency, duration of action, and receptor selectivity of the analogs. [, , , ]
Q11: Have any formulation strategies been explored to improve lecirelin's stability, solubility, or bioavailability?
A11: Research has explored different formulations of lecirelin, including intravaginal administration and the use of excipients like benzilic alcohol. [] Further research on alternative delivery methods and formulations could be beneficial.
Q12: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to lecirelin use in animal reproduction?
A12: Specific SHE regulations for lecirelin vary depending on the region and intended use. Users should consult local regulations and guidelines to ensure proper handling, storage, and disposal.
Q13: What is the pharmacokinetic profile of lecirelin following intramuscular administration?
A13: The provided research focuses on the pharmacodynamic effects of lecirelin, with limited information on its pharmacokinetic profile. Further research is needed to characterize its absorption, distribution, metabolism, and excretion in various species.
Q14: How does the route of administration influence the pharmacokinetics and pharmacodynamics of lecirelin?
A14: Different routes of administration, such as intramuscular or intravaginal, can affect the absorption, distribution, and ultimately the efficacy of lecirelin. [] Research exploring these differences can provide valuable insights for optimizing its use.
Q15: Has the relationship between lecirelin dosage and LH/FSH release been established in different species?
A15: Studies have investigated the LH response to different lecirelin doses in various species, including sheep and buffaloes. [, , ] Optimizing lecirelin dosage is crucial for achieving the desired reproductive outcomes.
Q16: What are the main applications of lecirelin in animal reproduction?
A16: Lecirelin is commonly used in protocols for estrus synchronization, ovulation induction, and timed artificial insemination in various species, including cattle, buffaloes, sheep, and rabbits. [, , , , , , , , , ]
Q17: How effective is lecirelin in inducing ovulation compared to other GnRH analogs or natural gonadorelin?
A17: Studies have compared lecirelin to other GnRH analogs, such as buserelin, and found them to be equally effective for timed artificial insemination in buffaloes. []
Q18: Has the efficacy of lecirelin been investigated in different reproductive management programs, such as fixed-time artificial insemination (FTAI) and fixed-time embryo transfer (FTET)?
A18: Yes, numerous studies have investigated lecirelin's use in FTAI and FTET programs in cattle, buffaloes, and sheep. [, , , , , , ] These studies have shown promising results in terms of pregnancy rates and overall reproductive efficiency.
Q19: Have there been any studies on the potential benefits of combining lecirelin with other hormones, such as progesterone, estradiol, or eCG, in synchronization protocols?
A19: Yes, research has explored the effects of combining lecirelin with other hormones in synchronization protocols. For example, one study found that the association of lecirelin with progesterone and estradiol benzoate in FTAI and FTET programs resulted in increased reproductive efficiency in Nelore cattle. []
Q20: Are there any studies on the use of lecirelin in superovulation protocols for embryo production?
A20: Yes, lecirelin has been investigated as an ovulation inducer in superovulation protocols for embryo production in sheep and cattle. [, ]
Q21: What are the reported conception rates and pregnancy rates following the use of lecirelin in various species and reproductive programs?
A21: Conception rates and pregnancy rates following lecirelin use vary depending on the species, reproductive program, and specific protocol employed. Reported conception rates range from 30% to 70% in different studies. [, , , , , , , , , ]
Q22: What is the known safety profile of lecirelin in different animal species?
A22: The provided research primarily focuses on the efficacy of lecirelin, with limited information on its potential toxicity. Further studies are needed to comprehensively assess its safety profile in different animal species.
Q23: Have any biomarkers been identified to predict lecirelin's efficacy or monitor treatment response in animals?
A23: The research primarily focuses on pregnancy rates as a measure of lecirelin's efficacy. Identifying specific biomarkers for predicting treatment response could be beneficial for optimizing reproductive management programs.
Q24: Is there any information available on the environmental fate and potential impact of lecirelin?
A24: The research primarily focuses on lecirelin's applications in animal reproduction, with limited information on its environmental impact. Further studies are needed to assess its potential fate and effects in the environment.
Q25: What is the solubility of lecirelin in various solvents commonly used in pharmaceutical formulations?
A25: The provided research does not provide specific data on lecirelin's solubility. Solubility studies are essential for developing stable and effective formulations.
Q26: Have analytical methods for detecting and quantifying lecirelin been validated for accuracy, precision, and specificity?
A26: The research does not mention specific validation data for lecirelin analytical methods. Validation is crucial for ensuring the reliability and reproducibility of analytical results.
Q27: Does lecirelin interact with any known drug transporters?
A27: The provided research does not address potential interactions between lecirelin and drug transporters. Further research is needed to understand its potential for transporter-mediated interactions.
Q28: Does lecirelin have the potential to induce or inhibit drug-metabolizing enzymes?
A28: The provided research does not discuss lecirelin's potential to impact drug-metabolizing enzymes. Further research is needed to assess its potential for metabolic interactions with other drugs.
Q29: What is the biocompatibility and biodegradability of lecirelin?
A29: The research focuses primarily on lecirelin's efficacy and does not provide information on its biocompatibility or biodegradability. Further studies are needed to evaluate these aspects.
Q30: Are there any alternative hormones or compounds that can be used in place of lecirelin for estrus synchronization and ovulation induction?
A30: Yes, other GnRH analogs, such as buserelin and deslorelin, can also be used for estrus synchronization and ovulation induction. [, ] Additionally, natural gonadorelin and other hormones like hCG have been explored for similar purposes. [, ]
Q31: What are some valuable resources for researchers interested in studying lecirelin and related GnRH analogs?
A31: Scientific databases, such as PubMed and Semantic Scholar, provide access to a vast body of research literature on GnRH analogs and reproductive technologies. Additionally, research institutions and pharmaceutical companies involved in animal reproduction research often have expertise and resources related to this field.
Q32: Are there any potential applications of lecirelin beyond animal reproduction?
A32: While primarily used in animal reproduction, GnRH analogs like lecirelin have also been investigated for potential applications in human medicine, such as the treatment of certain types of cancer and infertility. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-(5,5-difluoro-7-(4-methoxyphenyl)-1,3-dimethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-2-yl)propanamido)-N-((4S,7S,10S)-7,10-diisobutyl-2-methyl-4-((E)-2-(methylsulfonyl)vinyl)-6,9,12,19-tetraoxo-5,8,11,18-tetraazatetracosan-24-yl)hexanamide](/img/structure/B612273.png)
![Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester](/img/structure/B612274.png)
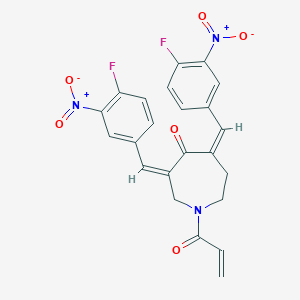
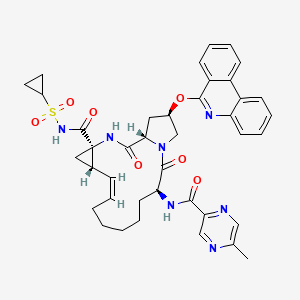
![Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-](/img/structure/B612279.png)
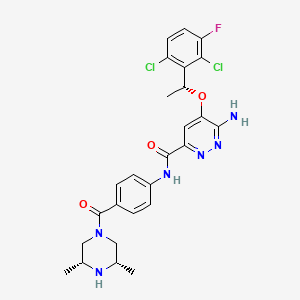
![3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B612283.png)
